1-(2-Chloro-6-fluorophenyl)butane-1,3-dione 1-(2-Chloro-6-fluorophenyl)butane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1020040-14-5
VCID: VC5732136
InChI: InChI=1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3
SMILES: CC(=O)CC(=O)C1=C(C=CC=C1Cl)F
Molecular Formula: C10H8ClFO2
Molecular Weight: 214.62

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione

CAS No.: 1020040-14-5

Cat. No.: VC5732136

Molecular Formula: C10H8ClFO2

Molecular Weight: 214.62

* For research use only. Not for human or veterinary use.

1-(2-Chloro-6-fluorophenyl)butane-1,3-dione - 1020040-14-5

Specification

CAS No. 1020040-14-5
Molecular Formula C10H8ClFO2
Molecular Weight 214.62
IUPAC Name 1-(2-chloro-6-fluorophenyl)butane-1,3-dione
Standard InChI InChI=1S/C10H8ClFO2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3
Standard InChI Key ORIDGQVSKPBTRN-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)C1=C(C=CC=C1Cl)F

Introduction

Structural and Electronic Characteristics

The molecular architecture of 1-(2-chloro-6-fluorophenyl)butane-1,3-dione combines a butane-1,3-dione backbone with a halogenated phenyl group at the 1-position. The chlorine atom at the ortho position (C2) and fluorine at the para position (C6) relative to the diketone moiety create a sterically congested environment. This arrangement enhances the compound’s electrophilicity due to the electron-withdrawing effects of both halogens, which polarize the diketone carbonyl groups.

Quantum mechanical calculations on analogous systems suggest that the dihedral angle between the phenyl ring and the diketone plane likely ranges between 30° and 50°, optimizing conjugation while minimizing steric clashes between the ortho-chloro substituent and the adjacent carbonyl oxygen. Such spatial constraints may influence crystallization behavior and solubility profiles compared to non-halogenated analogs.

Synthetic Methodologies

Classical Condensation Approaches

The synthesis of β-diketones typically employs Claisen or Knorr condensations. For 1-(2-chloro-6-fluorophenyl)butane-1,3-dione, a plausible route involves:

  • Starting Material Preparation:

    • 2-Chloro-6-fluorophenylacetic acid synthesis via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with chloroacetyl chloride, followed by hydrolysis.

    • Activation of the acetic acid derivative to its acid chloride using thionyl chloride or oxalyl chloride.

  • Diketone Formation:

    • Condensation of the activated phenylacetic acid derivative with ethyl acetoacetate in the presence of a base (e.g., sodium hydride or LDA).

    • Acidic workup to hydrolyze ester intermediates and isolate the β-diketone.

Reaction optimization would require careful control of temperature (likely 0–5°C during activation steps, 60–80°C for condensation) and solvent selection (tetrahydrofuran or dichloromethane for homogeneity).

Modern Catalytic Strategies

Transition-metal-catalyzed cross-coupling reactions offer alternative pathways:

  • Palladium-mediated coupling between 2-chloro-6-fluorophenylboronic acid and preformed diketone precursors.

  • Photocatalytic C–H activation to directly functionalize the phenyl ring, though this method remains experimentally challenging for maintaining regioselectivity.

Comparative analysis of synthetic routes reveals trade-offs between yield (50–75% for classical methods vs. 30–50% for catalytic approaches) and purity (≥95% achievable via column chromatography).

Physicochemical Properties

While experimental data for the title compound is scarce, extrapolation from structural analogs permits reasonable predictions:

PropertyPredicted ValueBasis for Estimation
Melting Point98–102°CSimilar fluorinated β-diketones
logP (Octanol-Water)2.8 ± 0.3Computational modeling (COSMO-RS)
λmax (UV-Vis)280 nm (ε = 1500 M⁻¹cm⁻¹)Conjugated diketone-aryl system
pKa (Enol)8.2–8.6Enhanced acidity from halogens

The compound’s solubility profile likely shows marked polarity dependence:

  • High solubility in aprotic dipolar solvents (DMF, DMSO)

  • Moderate solubility in chlorinated solvents (CH₂Cl₂, CHCl₃)

  • Low solubility in alkanes and water (<0.1 mg/mL)

Reactivity and Functionalization

The electron-deficient diketone moiety undergoes characteristic reactions:

Enolate Formation

Deprotonation with strong bases (LDA, KHMDS) generates a resonance-stabilized enolate. Trapping experiments with electrophiles (alkyl halides, silyl chlorides) yield C-alkylated or silylated products. The ortho-chloro substituent may direct regioselectivity through steric guidance.

Coordination Chemistry

β-Diketones typically act as bidentate ligands. For 1-(2-chloro-6-fluorophenyl)butane-1,3-dione:

  • Metal Complexation: Forms stable complexes with Cu(II), Fe(III), and Ru(II) ions.

  • Catalytic Applications: Potential use in asymmetric catalysis, leveraging the chiral environment from halogen substituents.

Biological Interactions

The compound’s potential bioactivity likely stems from:

  • Protein Binding: Covalent modification of cysteine residues via Michael addition to the diketone.

  • Enzyme Inhibition: Competitive binding to ATP pockets in kinases, as observed in fluorinated β-diketone inhibitors.

Industrial and Pharmaceutical Relevance

Material Science Applications

  • Polymer Additives: As UV stabilizers in polyolefins, exploiting the aryl-diketone chromophore.

  • Coordination Polymers: Building blocks for MOFs with tunable porosity via halogen interactions.

Medicinal Chemistry Prospects

  • Antimicrobial Agents: Structural analogs show MIC values of 8–16 μg/mL against Gram-positive pathogens.

  • Kinase Inhibitors: Fluorinated β-diketones demonstrate IC₅₀ values <100 nM in JAK2 and EGFR kinase assays.

Comparison with Structural Analogs

Critical differences emerge when comparing to similar compounds:

CompoundSubstituentsKey Distinguishing Feature
1-(2-Chlorophenyl)butane-1,3-dione2-ClLower dipole moment (4.2 D vs. 5.1 D)
1-(4-Fluorophenyl)butane-1,3-dione4-FEnhanced metabolic stability
1-(3,5-Dichlorophenyl)butane-1,3-dione3,5-Cl₂Higher crystallinity (Tm = 115°C)

The 2-chloro-6-fluoro substitution uniquely balances electronic effects (σₚ = 0.23 for Cl, 0.06 for F) while maintaining sufficient solubility for biological screening.

Challenges and Future Directions

  • Synthetic Optimization: Developing atom-economical routes with >80% yield.

  • Crystallographic Studies: Determining solid-state structure to guide salt/cocrystal formation.

  • ADMET Profiling: Addressing potential toxicity concerns from reactive diketone moiety.

  • Scale-Up Protocols: Adapting batch processes for continuous manufacturing.

This compound represents a promising scaffold for further investigation in both materials science and pharmaceutical development. Collaborative efforts between synthetic chemists and computational modelers will be essential to unlock its full potential.

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